molecular formula C14H18ClFN2O B4716173 (2-CHLORO-6-FLUOROPHENYL)(4-PROPYLPIPERAZINO)METHANONE

(2-CHLORO-6-FLUOROPHENYL)(4-PROPYLPIPERAZINO)METHANONE

Cat. No.: B4716173
M. Wt: 284.75 g/mol
InChI Key: PZOSFBPQOOLDGB-UHFFFAOYSA-N
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Description

(2-Chloro-6-fluorophenyl)(4-propylpiperazino)methanone is an organic compound with the molecular formula C14H18ClFN2O It is characterized by the presence of a chloro and fluoro substituent on a phenyl ring, coupled with a propylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-6-fluorophenyl)(4-propylpiperazino)methanone typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-6-fluorobenzoyl chloride and 4-propylpiperazine.

    Reaction Conditions: The reaction is carried out in an inert atmosphere, often using a solvent like dichloromethane or tetrahydrofuran. The temperature is maintained at a controlled range, typically between 0°C to room temperature.

    Catalysts and Reagents: A base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors with precise temperature and pressure control.

    Continuous Flow Systems: Employing continuous flow systems to enhance reaction efficiency and yield.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions: (2-Chloro-6-fluorophenyl)(4-propylpiperazino)methanone undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Nucleophiles: Reagents like sodium methoxide or potassium tert-butoxide are used in substitution reactions.

    Oxidizing Agents: Agents such as potassium permanganate or hydrogen peroxide can be used for oxidation.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different substituents on the phenyl ring.

Scientific Research Applications

(2-Chloro-6-fluorophenyl)(4-propylpiperazino)methanone has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in the development of central nervous system (CNS) agents.

    Biological Studies: The compound is used in studies to understand its interaction with various biological targets.

    Material Science: It is investigated for its properties in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of (2-Chloro-6-fluorophenyl)(4-propylpiperazino)methanone involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with receptors or enzymes in the CNS, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to neurotransmission, potentially affecting mood, cognition, or other CNS functions.

Comparison with Similar Compounds

    (2-Chloro-6-fluorophenyl)(4-methylpiperazino)methanone: Similar structure but with a methyl group instead of a propyl group.

    (2-Chloro-6-fluorophenyl)(4-ethylpiperazino)methanone: Similar structure but with an ethyl group instead of a propyl group.

Uniqueness: The presence of the propyl group in (2-Chloro-6-fluorophenyl)(4-propylpiperazino)methanone may confer unique pharmacokinetic or pharmacodynamic properties compared to its methyl or ethyl analogs, potentially affecting its efficacy and safety profile in medicinal applications.

Properties

IUPAC Name

(2-chloro-6-fluorophenyl)-(4-propylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClFN2O/c1-2-6-17-7-9-18(10-8-17)14(19)13-11(15)4-3-5-12(13)16/h3-5H,2,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZOSFBPQOOLDGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(CC1)C(=O)C2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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